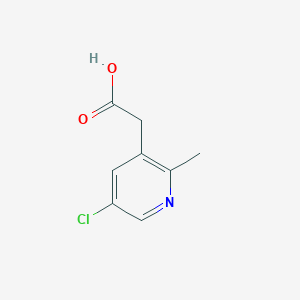

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives . This reaction was catalyzed by palladium .Molecular Structure Analysis

The molecular structure of “2-(5-Chloro-2-methylpyridin-3-yl)acetic acid” can be represented by the formula C8H8ClNO2 . The InChI code for this compound is 1S/C8H8ClNO2/c1-5-2-7(3-8(10)11)5-4-6(9)10;/h2,4H,3H2,1H3,(H,10,11) .Chemical Reactions Analysis

The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction has been used in the synthesis of similar compounds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications

Synthesis and Structural Studies

The scientific research applications of 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid primarily focus on its role in the synthesis and structural studies of various chemical compounds. For instance, research has explored the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, highlighting the regioselective formation of 3-methyl substituted derivatives and discussing their molecular conformations based on NMR and X-Ray data (Chui et al., 2004). Similarly, the study of the crystal structure of fluroxypyr, a pyridine herbicide, reveals how molecular chains interact through hydrogen bonds and π–π interactions to form a three-dimensional network, showcasing the compound's significance in understanding molecular interactions (Park et al., 2016).

Chemical Complexes and Coordination Polymers

Another area of application involves the development of chemical complexes and coordination polymers. Research into CuII-herbicide complexes with various auxin herbicides, including 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid derivatives, focuses on their structure and bioactivity. These studies offer insights into how these compounds interact with metals and potentially influence their biological activities (Psomas et al., 1998).

Synthesis of Anticancer Agents

The compound's utility extends to the synthesis of potential anticancer agents, where its derivatives are employed in creating compounds that affect the proliferation and survival of cancer cells. This research highlights the compound's role in medicinal chemistry, particularly in the development of new therapeutic agents (Temple et al., 1983).

Development of Luminescent Chelates

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid and its derivatives also find applications in the development of luminescent chelates for protein labeling, demonstrating the compound's versatility in biochemistry and molecular biology. These chelates, which incorporate EuIII and TbIII ions, offer potential tools for biological research and diagnostics (Mukkala et al., 1993).

Inorganic Chemistry and Material Science

Further applications are seen in inorganic chemistry and material science, where the compound's derivatives are used to synthesize and characterize novel coordination polymers. These studies provide valuable information on the structural aspects of these polymers and their potential applications in various fields (Pedireddi & Varughese, 2004).

Safety and Hazards

properties

IUPAC Name |

2-(5-chloro-2-methylpyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(3-8(11)12)2-7(9)4-10-5/h2,4H,3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZUVAXMOBBCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid | |

CAS RN |

1261562-96-2 |

Source

|

| Record name | 2-(5-chloro-2-methylpyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B2712927.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2712928.png)

![N-(4-ethylphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2712929.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2712936.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2712937.png)

![(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)

![[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid](/img/structure/B2712940.png)

![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)

![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)

![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)